Chloramine-b hydrate
Description
Contextualization of N-Haloarenesulfonamidates in Contemporary Chemical Science
N-haloarenesulfonamidates are a class of organic compounds that have garnered considerable attention in chemical research. These reagents, which include well-known members like Chloramine-T and Chloramine-b, are valued for their ability to act as sources of both halonium ions and nitrogen anions. thieme-connect.com This dual reactivity allows them to participate in a wide array of molecular transformations, making them powerful tools in organic synthesis. thieme-connect.com
Their applications are diverse, ranging from the oxidation of various functional groups to the formation of carbon-nitrogen bonds. For instance, they have been successfully employed in aminohydroxylation, aminochalcogenation, allylic aminations, and aziridinations of alkenes. thieme-connect.com The reactivity of these compounds can be tuned by altering the halogen atom (chlorine, bromine, or iodine) and the substituent on the aryl ring, providing chemists with a versatile toolkit for a variety of chemical transformations. thieme-connect.comresearchgate.net Mechanistic studies have been conducted to understand their behavior in different reaction media, including acidic and alkaline conditions, and in the presence of catalysts. researchgate.netacs.orgresearchgate.net
Fundamental Significance of Chloramine-b Hydrate (B1144303) in Synthetic and Mechanistic Chemistry
Chloramine-b hydrate (C₆H₅SO₂NNaCl·xH₂O) is a white crystalline powder that is slightly soluble in water. jinlichemical.com It serves as a stable source of active chlorine, with a typical content of 26-28%. chemicalbook.com This property, combined with its relative stability, makes it a valuable reagent in both synthetic and mechanistic chemistry.
In synthetic organic chemistry, this compound is utilized as an oxidant and a source for "nitrene" insertion reactions. For example, in conjunction with a copper(I) catalyst, it facilitates the amination of C-H bonds activated by adjacent ether oxygen atoms. rsc.org This reaction leads to the formation of hemiaminals from cyclic ethers and imines from acyclic ethers. rsc.org Mechanistic investigations of such reactions suggest a concerted insertion of an electrophilic nitrenoid into the C-H bond as the rate-determining step. rsc.org
The compound's reactivity has been the subject of numerous kinetic and mechanistic studies to elucidate its behavior in various chemical transformations. For instance, the kinetics of the oxidation of various substrates, such as azo dyes and coumarins, by Chloramine-b have been investigated to understand the influence of factors like pH, catalyst presence, and solvent polarity on the reaction rates. researchgate.net These studies have revealed that the reaction often proceeds through the formation of active oxidizing species derived from Chloramine-b, and the rate can be influenced by the addition of reaction products like benzenesulfonamide (B165840). researchgate.netoup.com Comparative studies with other N-haloarenesulfonamidates, such as Chloramine-T, Bromamine-T, and Bromamine-B, have provided insights into the effect of the halogen and the aryl substituent on the reactivity, with brominated analogues often exhibiting higher reaction rates. researchgate.netoup.com
Below is a table summarizing some of the key physicochemical properties of Chloramine-b.
| Property | Value |
| CAS Number | 127-52-6 chemicalbook.com |
| Molecular Formula | C₆H₅ClNNaO₂S chemicalbook.com |
| Molecular Weight | 213.62 g/mol chemicalbook.com |
| Appearance | White Crystalline Powder |
| Melting Point | 190°C chemicalbook.com |
| Solubility in Water | 0.1 g/mL chemicalbook.com |
| Active Chlorine Content | ≥27% |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
304655-80-9 |
|---|---|
Molecular Formula |
C6H8ClNNaO3S |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
sodium;benzenesulfonyl(chloro)azanide;hydrate |
InChI |
InChI=1S/C6H6ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5,8H;;1H2 |
InChI Key |
RRFGOIVHQJFLKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |
Origin of Product |
United States |
Synthetic Methodologies for Chloramine B Hydrate
Established Industrial and Laboratory Preparation Routes
The synthesis of Chloramine-B hydrate (B1144303) is primarily centered around the chlorination of benzenesulfonamide (B165840). This process is typically carried out in an alkaline environment to facilitate the desired reaction and ensure the stability of the product.
Synthesis via Benzenesulfonamide Chlorination in Alkaline Media
The reaction mechanism involves the deprotonation of the sulfonamide nitrogen by the base, forming an anion. This nucleophilic anion then attacks the electrophilic chlorine of the chlorinating agent, resulting in the formation of the N-chloro bond characteristic of Chloramine-B. The product is often isolated as a hydrate.
A general representation of the reaction is: C₆H₅SO₂NH₂ + NaOCl → C₆H₅SO₂NClNa + H₂O
This method is analogous to the industrial production of other chloramines, such as monochloramine, which is prepared by the reaction of ammonia (B1221849) with sodium hypochlorite (B82951). google.comiarc.fr
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of Chloramine-B hydrate. Key parameters that are often manipulated include temperature, pH, and the molar ratio of reactants.
Temperature: The chlorination reaction is typically carried out at controlled, often low, temperatures to minimize side reactions and the decomposition of the product. For instance, in related chloramine (B81541) syntheses, temperatures ranging from -10°C to +20°C have been employed. google.com
pH: Maintaining an alkaline pH is essential. The use of a buffer can help in controlling the pH and repressing hydrolysis of the product. dtic.mil The stability and efficacy of related organic chloramines like Chloramine-T are also known to be pH-dependent. joac.info
Reactant Ratio: The molar ratio of benzenesulfonamide to the chlorinating agent is a key factor. An excess of either reactant can lead to the formation of byproducts. For example, in the synthesis of monochloramine, a 2:1 molar ratio of ammonia to sodium hypochlorite is often used. google.com
Catalyst: While not always explicitly mentioned for Chloramine-B, the use of catalysts in related N-haloamine reactions has been shown to significantly increase reaction rates. researchgate.net
Interactive Table: Optimization Parameters for N-Haloarenesulfonamide Synthesis
| Parameter | Condition | Rationale |
| Temperature | Low (e.g., 0-10 °C) | Minimizes decomposition and side-product formation. |
| pH | Alkaline (e.g., 9-11) | Facilitates sulfonamide deprotonation and stabilizes the product. |
| Reactant Ratio | Stoichiometric or slight excess of sulfonamide | Maximizes conversion of the chlorinating agent and minimizes residual chlorine. |
| Solvent | Aqueous media | Facilitates dissolution of reactants and product isolation. |
Thermochemical Characterization of Formation Processes
The formation of chloramines, including N-haloarenesulfonamides, is a subject of thermochemical investigation to understand their stability and reactivity. While specific thermochemical data for the synthesis of this compound is not extensively available in the public domain, studies on related inorganic chloramines provide valuable insights.
High-level ab initio calculations have been employed to determine the gas-phase thermochemical properties of inorganic chloramines, such as their heats of formation (ΔfH⁰) and Gibbs free energies of formation (ΔfG⁰). rsc.orgrsc.org These studies reveal that halamine molecules are significantly stabilized by electron correlation forces, which contributes to their reactivity as electrophilic oxidants. rsc.org
For instance, the standard heats of formation for monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃) have been estimated using theoretical methods. acs.org The thermal decomposition of Chloramine-B has been noted to be an exothermic process, particularly in the dehydrated state. dtic.mil At lower temperatures, in the presence of its water of crystallization, Chloramine-B can react with water to produce benzenesulfonamide, among other products. dtic.mil
Comparative Analysis with Related N-Haloarenesulfonamides Synthesis
The synthesis of this compound shares fundamental principles with the preparation of other N-haloarenesulfonamides, such as Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide). Both are typically synthesized by the chlorination of the corresponding sulfonamide in an alkaline medium. canada.ca
The primary difference lies in the starting sulfonamide: benzenesulfonamide for Chloramine-B and p-toluenesulfonamide (B41071) for Chloramine-T. This structural difference, specifically the presence of a methyl group on the benzene (B151609) ring in Chloramine-T, can influence the reactivity and physical properties of the final product.
The general approach for preparing arenesulfonyl halides, a related class of compounds, involves methods like electrophilic substitution to introduce the sulfonyl halide group, transformation of arenesulfonic acid derivatives, or oxidation of lower-order sulfur functionalities. thieme-connect.de N-haloarenesulfonamides are versatile reagents used in various organic syntheses, including the oxidation of other functional groups. researchgate.netresearchgate.net The choice between different N-haloarenesulfonamides often depends on the specific requirements of the reaction, such as solubility and oxidizing strength.
Interactive Table: Comparison of N-Haloarenesulfonamide Synthesis
| Feature | Chloramine-B | Chloramine-T |
| Precursor | Benzenesulfonamide | p-Toluenesulfonamide |
| Chlorinating Agent | Typically Sodium Hypochlorite | Typically Sodium Hypochlorite |
| Reaction Medium | Alkaline | Alkaline |
| Key Structural Difference | No substituent on the benzene ring | Methyl group at the para position |
Chemical Reactivity and Reaction Mechanisms of Chloramine B Hydrate
Oxidative Reactivity and Reaction Pathways
Chloramine-B hydrate (B1144303) exhibits significant oxidative capabilities, reacting with a diverse range of organic compounds. The reaction kinetics and mechanisms are often dependent on the reaction medium, particularly the pH. In aqueous solutions, Chloramine-B (CAB) can exist in equilibrium with several species, including the conjugate free acid N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl), dichloramine-B (C₆H₅SO₂NCl₂), and hypochlorous acid (HOCl), which often act as the primary oxidizing species. researchgate.net
The oxidation of aliphatic amines by N-haloamines like Chloramine-B has been a subject of kinetic and mechanistic investigation. Studies on similar systems, such as the reaction between monochloramine (NH₂Cl) and various aliphatic amines, reveal that the reaction often involves an interaction between the neutral chloramine (B81541) molecule and the neutral amine. capes.gov.br This process can be subject to general acid catalysis. capes.gov.br The reaction rates are influenced by the pH of the medium and the basicity of the amine. For instance, in the transfer of chlorine from monochloramine to amines like ethylamine (B1201723) and dimethylamine, the observed rate constant is pH-dependent, reaching a maximum between the pKa values of the corresponding ammonium (B1175870) ions. capes.gov.br While specific kinetic data for Chloramine-B hydrate with a wide range of simple aliphatic amines is not extensively detailed in the provided results, the general principles of N-haloamine reactivity suggest a mechanism involving nucleophilic attack by the amine on the electrophilic chlorine of the Chloramine-B species. The reaction can lead to the formation of corresponding aldehydes or other oxidation products, depending on the structure of the amine and the reaction conditions. acs.org
The oxidative degradation of azo dyes by Chloramine-B has been studied using spectrophotometric techniques to follow the reaction kinetics. researchgate.netjetir.org Azo dyes are characterized by the -N=N- chromophore and are common industrial pollutants that can be broken down by strong oxidants. jetir.orgcdnsciencepub.com
In the Ru(III)-catalyzed oxidation of p-hydroxyazobenzene by Chloramine-B in an acidic medium, the reaction follows first-order kinetics with respect to the oxidant, the azo dye, and the Ru(III) catalyst. researchgate.net The reaction order is less than unity with respect to the H⁺ concentration. The stoichiometry of this particular reaction was found to be 1:2 (dye:oxidant), yielding p-nitrosophenol and p-nitrosobenzene as oxidation products. researchgate.net The proposed mechanism involves the formation of a complex between the catalyst and the substrate, which is then attacked by the active oxidizing species from Chloramine-B.
A study on the oxidative degradation of the azo dye Acid Red 18 (AR18) by Chloramine-B in HCl medium also showed first-order dependence on both the oxidant and the dye, with a fractional order dependence on HCl. jetir.org The rate of oxidation by Chloramine-B was observed to be faster than that by its analogue, Chloramine-T. jetir.org The addition of the reduction product, benzenesulfonamide (B165840), was found to retard the reaction rate, suggesting its involvement in a pre-equilibrium step. jetir.org The effect of the dielectric constant of the medium, studied by adding methanol (B129727), indicated a decrease in the reaction rate with increasing dielectric constant. jetir.org
Table 1: Kinetic Parameters for the Oxidation of Azo Dyes by Chloramine-B
| Azo Dye | Catalyst | Medium | Order w.r.t. [Oxidant] | Order w.r.t. [Dye] | Order w.r.t. [H⁺] | Reference |
| p-hydroxyazobenzene | Ru(III) | HCl | 1 | 1 | < 1 | researchgate.net |
| Acid Red 18 | None | HCl | 1 | 1 | Fractional | jetir.org |
This table summarizes the kinetic orders observed in the oxidation of different azo dyes by Chloramine-B under specified conditions.
Chloramine-B is an effective oxidant for both cycloalkanones and hydroxylamine (B1172632) hydrochloride.
The mechanism of oxidation of cycloalkanones by Chloramine-B has been investigated in both hydrochloric and perchloric acid media. researchgate.net The reaction kinetics are influenced by the acid concentration. The proposed mechanism involves a rate-limiting attack of the oxidizing species on the enol form of the ketone. researchgate.net This is supported by the observation that the oxidation rates are slower than the enolization rates of the ketones. researchgate.net The reaction is first-order in both the oxidant and the substrate, and the rate increases with increasing acid concentration. researchgate.net The stoichiometry between cycloalkanone and Chloramine-B was found to be 1:2, with the product of oxidation being a 1,2-diketone. researchgate.net
The kinetics and mechanism of the oxidation of hydroxylamine hydrochloride by Chloramine-B have been studied in a perchloric acid medium. uni-mysore.ac.in The reaction stoichiometry was determined, and a plausible mechanism was proposed based on the experimental data. Further details from the specific study show that the reaction rate is influenced by the concentrations of the reactants and the acidity of the medium. uni-mysore.ac.in
Chloramine-B, like its analogue Chloramine-T, serves as a valuable source of electrophilic chlorine (Cl⁺). wikipedia.orgfao.org This "active" chlorine is responsible for its oxidative and chlorinating properties. In aqueous solutions, Chloramine-B hydrolyzes to some extent, establishing equilibria with species like N-chlorobenzenesulfonamide (PhSO₂NHCl), dichloramine-B (PhSO₂NCl₂), and hypochlorous acid (HOCl). researchgate.net The relative concentrations of these species are pH-dependent, and any of them can potentially be the active agent in a given reaction.
The molecule can also act as a source of a nitrogen anion (nitrene precursor) or an electrophilic nitrogen cation, depending on the reaction pathway and substrate. wikipedia.org This dual reactivity allows it to participate in a wide array of synthetic transformations, including the formation of nitrogen-containing heterocycles. wikipedia.org For example, in reactions with certain substrates, it can lead to amination or the formation of aziridines, showcasing its ability to deliver a nitrogen moiety. wikipedia.orgresearchgate.net
Oxidation of Cycloalkanones and Hydroxylamine Hydrochloride
Halogenation Reactions
The electrophilic chlorine of Chloramine-B makes it an effective reagent for halogenation reactions, particularly for the chlorination of activated aromatic and heterocyclic systems.
An environmentally friendly method for the C-3 chlorination of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles has been developed using Chloramine-T, a closely related reagent. nih.gov This protocol is performed under neat (solvent-free) conditions at room temperature, offering high yields in a short time. nih.gov The methodology is notable for its simplicity, lack of need for a metal catalyst or work-up, and applicability to gram-scale synthesis. nih.gov Given the similar reactivity of Chloramine-B, it is a highly plausible candidate for analogous transformations. The reaction proceeds via electrophilic substitution, where the electron-rich C-3 position of the imidazoheterocycle attacks the electrophilic chlorine of the N-chloro-arenesulfonamide. A variety of functional groups are tolerated in this process, and no over-chlorination is observed. nih.gov This highlights the utility of such reagents in green chemistry protocols for the synthesis of valuable chlorinated heterocycles, which are important intermediates in medicinal chemistry. nih.govmdpi.com
Mechanistic Insights into Electrophilic Chlorination
Chloramine-B (CAB) is recognized as a potent electrophilic chlorinating agent. ijltemas.intsijournals.com The significant difference in electronegativity between the nitrogen and chlorine atoms results in a highly polar N-Cl bond, where the chlorine atom carries a partial positive charge (δ+). This polarization facilitates the heterolytic cleavage of the bond, releasing an electrophilic chlorine species (Cl⁺) during reactions. ijltemas.in
In acidic solutions, Chloramine-B is protonated to form N-chlorobenzenesulfonamide (C₆H₅SO₂NHCl). This protonated species is a more potent electrophile than the parent anion. The general mechanism for electrophilic chlorination by Chloramine-B involves the attack of a nucleophile (the substrate to be chlorinated) on the electrophilic chlorine atom of the active chlorinating species. This process is analogous to halogenation reactions using other electrophilic halogen sources. masterorganicchemistry.com The reaction proceeds via the formation of a transient intermediate, leading to the chlorinated product and benzenesulfonamide (BSA).
Activation : In many cases, particularly in acidic media, the chloramine species is activated, often through protonation, enhancing its electrophilic character.
Attack : The electron-rich substrate (nucleophile) attacks the electrophilic chlorine atom, leading to the formation of a new C-Cl bond and a carbocation intermediate in the case of aromatic substitution. masterorganicchemistry.com
Deprotonation/Rearrangement : The intermediate stabilizes by losing a proton (in aromatic substitution) or through other rearrangements to yield the final chlorinated product. masterorganicchemistry.com
Nucleophilic Substitution and Chlorine Transfer Mechanisms
The N-Cl bond in Chloramine-B is also susceptible to attack by nucleophiles, leading to chlorine transfer reactions. This reactivity is central to its function as an oxidizing agent for a wide range of organic and inorganic substrates.
Nucleophilic substitution at the N-Cl bond involves the attack of a nucleophile (Nu⁻) on the chlorine atom, with the benzenesulfonamide group acting as the leaving group. The general reaction can be represented as: C₆H₅SO₂NCl⁻ + Nu⁻ → C₆H₅SO₂N²⁻ + Nu-Cl
The mechanism of this substitution can vary depending on the nature and reactivity of the nucleophile. nih.gov Studies on N-chloramines suggest two primary pathways:
Stepwise Mechanism : For less reactive nucleophiles, the reaction often proceeds through a stepwise mechanism. This involves a fast, pre-equilibrium protonation of the chloramine, followed by the rate-determining attack of the nucleophile on the protonated intermediate. nih.gov
Concerted Mechanism : With more powerful nucleophiles, the reaction can follow a concerted pathway. In this mechanism, the protonation of the chloramine at the nitrogen atom and the transfer of the chlorine to the nucleophile occur simultaneously in a single transition state. nih.gov This is often observed when the lifetime of the protonated intermediate is too short to exist independently in the presence of the highly reactive nucleophile. nih.gov
The reduction product of Chloramine-B in these reactions is benzenesulfonamide (C₆H₅SO₂NH₂). ijltemas.in The retarding effect of added benzenesulfonamide on the reaction rate in some oxidation studies indicates its involvement in a fast pre-equilibrium step, which is consistent with a stepwise mechanism. sapub.org
The rate and mechanism of chlorine transfer from Chloramine-B are highly sensitive to the reaction medium, particularly the solvent polarity and pH.
Influence of Solvent: The dielectric constant of the solvent plays a crucial role. In the oxidation of various substrates by Chloramine-B, a decrease in the dielectric constant of the medium (for example, by adding methanol to an aqueous solution) has been observed to increase the reaction rate. ijltemas.in This suggests that the transition state is less polar than the initial reactants, which is indicative of a reaction between an anion and a dipole in the rate-determining step. sapub.org
Solvent isotope studies using heavy water (D₂O) provide further mechanistic insights. An increase in the reaction rate in D₂O compared to H₂O (a solvent isotope effect, k(D₂O)/k(H₂O) > 1) is often observed in reactions involving Chloramine-B in basic media. sapub.org This effect is attributed to the greater basicity of the deuteroxide ion (OD⁻) compared to the hydroxide (B78521) ion (OH⁻), indicating the involvement of a fast pre-equilibrium proton transfer step. sapub.org Conversely, in acid-catalyzed reactions, an inverse solvent isotope effect (k(H)/k(D) < 1) can be observed, which is consistent with a pre-equilibrium protonation step, as D₃O⁺ is a stronger acid than H₃O⁺. ijltemas.innih.gov
Influence of pH: The pH of the solution is a critical factor as it determines the nature of the active oxidizing species and the substrate. The rate of oxidation by Chloramine-B often shows a complex dependence on the hydrogen ion concentration. For instance, kinetic studies have reported fractional-order dependence on [H⁺] or [OH⁻]. ijltemas.insapub.org
In acidic media , the rate can increase with acidity due to the formation of the more potent protonated species, C₆H₅SO₂NHCl. ijltemas.in
In alkaline media , the reaction may proceed via different pathways, potentially involving the hypochlorite (B82951) ion (OCl⁻) formed from the hydrolysis of Chloramine-B. sapub.org
The speciation of chloramines is highly pH-dependent. At circumneutral pH, monochloramine species tend to dominate, while lower pH values favor the formation of dichloramine and trichloramine species from the parent amine. chloramine.orgwho.intcanada.ca The rate of chlorine transfer often reaches a maximum at a pH value between the pKa values of the protonated amine and the protonated chloramine. capes.gov.br
The following table summarizes kinetic parameters from a study on the oxidation of amylocaine (B1215312) hydrochloride by Chloramine-B, illustrating the effect of temperature.
| Temperature (K) | Rate Constant (k') x 10⁻⁴ s⁻¹ |
| 283 | 2.45 |
| 288 | 3.50 |
| 293 | 4.90 |
| 298 | 6.90 |
| 303 | 9.80 |
| Data sourced from a kinetic study of amylocaine hydrochloride oxidation by Chloramine-B in HClO₄ medium. ijltemas.in |
General Nucleophilic Attack on the N-Cl Bond
Acid-Base Properties and Speciation Dynamics in Solution
The behavior of this compound in solution is governed by its acid-base equilibria. As the sodium salt of a weak acid (N-chlorobenzenesulfonamide), it dissolves in water to form the N-chlorobenzenesulfonamide anion (C₆H₅SO₂NCl⁻) and a sodium cation. chemicalbook.comnih.gov
The anion can participate in several equilibrium reactions:
Protonation : The anion can accept a proton from water or an acid to form the neutral N-chlorobenzenesulfonamide molecule (C₆H₅SO₂NHCl). The equilibrium for this protonation is fundamental to understanding its reactivity in different pH environments. jinlichemical.com C₆H₅SO₂NCl⁻ + H₃O⁺ ⇌ C₆H₅SO₂NHCl + H₂O
Hydrolysis : The N-Cl bond can undergo hydrolysis, where water acts as a nucleophile. This reaction produces benzenesulfonamide and hypochlorous acid (HOCl). dtic.milnih.gov The rate of this hydrolysis is generally slow but can be influenced by factors like temperature and pH. who.int C₆H₅SO₂NCl⁻ + H₂O ⇌ C₆H₅SO₂NH⁻ + HOCl
The following table presents key equilibrium reactions that govern the speciation of inorganic chloramines, which provides a model for understanding the behavior of organic chloramines like Chloramine-B in aqueous solution.
| Reaction | Description | pH Dependence |
| HOCl + NH₃ ⇌ NH₂Cl + H₂O | Formation of Monochloramine | Optimal at pH 7.5-9.0 who.intcanada.ca |
| 2NH₂Cl ⇌ NHCl₂ + NH₃ | Disproportionation to Dichloramine | Favored by acid catalysis acs.org |
| HOCl + NHCl₂ ⇌ NCl₃ + H₂O | Formation of Trichloramine | Favored at low pH (<4.4) canada.caacs.org |
| R-NCl⁻ + H₂O ⇌ R-NH⁻ + HOCl | Hydrolysis | Generally slow, pH-dependent who.intdtic.mil |
| This table illustrates general chloramine speciation principles relevant to Chloramine-B. |
Decomposition and Stability of Chloramine B Hydrate
Hydrolytic Degradation Pathways
Chloramine-B hydrate (B1144303) undergoes hydrolytic degradation, a process significantly influenced by the presence of water.
Formation of Benzenesulfonamide (B165840) and Hypochlorous Acid
When Chloramine-B is introduced to water at room temperature, it hydrolyzes to form benzenesulfonamide and hypochlorous acid. nih.govechemi.comdtic.mil This reaction is a key pathway in its aqueous degradation. nih.govechemi.com The hydrolysis can be repressed or eliminated by the presence of a neutral buffer. dtic.mildtic.mil
Impact of Water of Crystallization on Stability
The water of crystallization plays a crucial role in the stability of Chloramine-B hydrate. dtic.milaakash.ac.in This water, chemically bound within the crystal structure, can be released upon heating, affecting the compound's properties and subsequent decomposition. aakash.ac.inquora.com The loss of this water can alter the crystalline structure and potentially lead to the formation of an anhydrous, and often less stable, form. aakash.ac.inquora.com
Studies have shown that at lower temperatures, Chloramine-B reacts with its water of crystallization to produce nitrogen (N₂) and oxygen (O₂), alongside phenyl sulfone and benzenesulfonamide. dtic.mil However, if the water of crystallization is allowed to escape freely as heat is applied, the conversion to these products is minimal. dtic.mil The remaining dehydrated solid becomes susceptible to a more violent, exothermic decomposition at higher temperatures. dtic.mil Therefore, preventing the dehydration of Chloramine-B is desirable for maintaining its stability. dtic.mildtic.mil Storing the hydrated salt in a sealed system is also not recommended as it can trap the water, potentially leading to undesirable reactions. dtic.mildtic.mil
Thermal Decomposition Processes
Heating this compound initiates a series of decomposition events, leading to the formation of various gaseous and solid products.
Identification of Gaseous Decomposition Products (e.g., N₂, O₂)
Thermal analysis has identified several gaseous products resulting from the decomposition of this compound. At lower temperatures, the reaction with water leads to the evolution of nitrogen (N₂) and oxygen (O₂). dtic.mil In one experiment, the collected gas was found to be composed of 91% N₂ and 9% O₂. dtic.mil At higher temperatures, thermal decomposition can lead to the release of other hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), chlorine, sulfur oxides, and hydrogen chloride gas. tcichemicals.comfishersci.com
Solid-State Decomposition Characteristics
The solid-state decomposition of this compound occurs in distinct stages. Thermal analysis indicates two main transitions. The first is an endothermic process occurring between 80°C and 125°C, associated with a loss of mass. tandfonline.com The second is a highly exothermic and explosive decomposition that occurs at approximately 185°C. nih.govtandfonline.com The solid products of this high-temperature decomposition include sodium chloride, benzenesulfonamide, chlorobenzenesulfonamide, and diphenyl sulfone. tandfonline.com
The following table summarizes the thermal decomposition characteristics of this compound:
| Temperature Range | Process Type | Decomposition Products |
| Room Temperature - ~100°C | Hydrolysis | Nitrogen (N₂), Oxygen (O₂), Phenyl Sulfone, Benzenesulfonamide |
| 80°C - 125°C | Endothermic Transition | Gaseous products (mass loss) |
| ~185°C | Exothermic Decomposition | Sodium Chloride, Benzenesulfonamide, Chlorobenzenesulfonamide, Diphenyl Sulfone, Nitrogen, Sulfur Dioxide |
Disproportionation Reactions of this compound
Disproportionation is another significant degradation pathway for this compound. dtic.mildtic.mil In this type of reaction, a substance is simultaneously oxidized and reduced. In the context of Chloramine-B, partial hydrolysis can lead to the formation of sodium hypochlorite (B82951) (NaOCl). dtic.mil This intermediate can then undergo disproportionation to produce sodium chloride (NaCl) and oxygen (O₂). dtic.mil This reaction contributes to the loss of active chlorine content in the compound. dtic.mil
Kinetic and Thermodynamic Aspects of Decomposition
The decomposition of this compound in aqueous solutions is a critical factor in its stability and efficacy. The primary decomposition pathway is hydrolysis, where the molecule reacts with water. The stability is largely dependent on the strength of the nitrogen-chlorine (N-Cl) bond. materialsciencejournal.org Studies indicate that the rate-determining step in the hydrolytic decomposition of N-chloramines is the breakage of this N-Cl bond. materialsciencejournal.orgmaterialsciencejournal.org
Rate Constants and Activation Parameters
The hydrolytic stability of Chloramine-B (CB) has been compared to other N-chloramine compounds. It is more stable than N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethyl hydantoin (B18101) (DCDMH or Halane), but less stable than Chloramine-T (CT). materialsciencejournal.orgmaterialsciencejournal.org This difference in stability is attributed to electronic effects on the N-Cl bond, which is stronger in Chloramine-T than in Chloramine-B. materialsciencejournal.org
The activation parameters for the hydrolysis of Chloramine-B have been determined from the study of reaction rates at various temperatures. materialsciencejournal.org These parameters provide insight into the energy requirements and the molecular arrangement of the transition state during decomposition. A study calculated the activation parameters at 60°C for the hydrolysis of several N-chloramine compounds in pure water. materialsciencejournal.org The large negative values for the entropy of activation (ΔS‡) are associated with the separation of ions in the transition state, leading to an increase in electrostriction and a loss of freedom for the surrounding water molecules. materialsciencejournal.orgmaterialsciencejournal.org A linear relationship between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) suggests a consistent reaction mechanism across the different N-chloramine compounds studied in pure aqueous solutions. materialsciencejournal.orgmaterialsciencejournal.org
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 102.5 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 100.0 kJ/mol |
| Entropy of Activation (ΔS‡) | -49.8 J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 116.6 kJ/mol |
This table is generated based on data reported in a study by Samarkandy et al. materialsciencejournal.org
Effects of Solution pH and Ionic Strength on Decomposition Rates
The stability of this compound in solution is significantly influenced by the chemical environment, particularly the pH and the ionic strength of the medium. materialsciencejournal.orgmaterialsciencejournal.org
Effect of pH
The rate of hydrolysis for Chloramine-B is highly dependent on the hydrogen ion (H+) concentration. materialsciencejournal.orgmaterialsciencejournal.org The kinetics of the decomposition reaction have been observed to change from zero-order to first-order with respect to the hydrogen ion concentration. materialsciencejournal.org This behavior has been explained by a mechanism involving two independent pathways for hydrolysis. materialsciencejournal.orgmaterialsciencejournal.org One pathway is a spontaneous, pH-independent reaction, while the second is an acid-catalyzed pathway that becomes dominant at higher H+ concentrations. materialsciencejournal.org This dependence means that Chloramine-B is generally more stable in neutral or slightly alkaline solutions, as increasing acidity accelerates its decomposition. researchgate.netnih.gov
Effect of Ionic Strength
The rate of Chloramine-B decomposition is also affected by the ionic strength of the solution. materialsciencejournal.orgmaterialsciencejournal.org Studies on the hydrolytic decomposition in the presence of an electrolyte like sodium chloride (NaCl) showed that the rate of hydrolysis is dependent on the ionic strength. materialsciencejournal.org This phenomenon has been explained on the basis of a secondary salt effect. materialsciencejournal.orgmaterialsciencejournal.org
However, the effect of ionic strength can vary depending on the specific reaction being studied. While the hydrolytic decomposition rate is affected, some kinetic studies on the oxidation of specific substrates by Chloramine-B have reported a negligible effect of ionic strength on the reaction rate. core.ac.ukscispace.com For instance, the oxidation of tetracaine (B1683103) hydrochloride and imidazoles by Chloramine-B showed no significant rate change with varied ionic strength, suggesting that non-ionic species are involved in the rate-limiting step of those particular reactions. core.ac.ukscispace.com Conversely, in the oxidation of thiosemicarbazide, the rate was observed to decrease with an increase in the ionic strength of the medium. capes.gov.br
| NaCl Concentration (mol/L) | Ionic Strength (µ) | k (s⁻¹) |
|---|---|---|
| 0.0025 | 0.0476 | 1.12 x 10⁻⁵ |
| 0.0100 | 0.0909 | 1.23 x 10⁻⁵ |
| 0.0225 | 0.1304 | 1.35 x 10⁻⁵ |
| 0.0400 | 0.1667 | 1.47 x 10⁻⁵ |
| 0.0625 | 0.2000 | 1.58 x 10⁻⁵ |
This table is generated based on data reported in a study by Samarkandy et al. materialsciencejournal.org
Advanced Analytical Characterization of Chloramine B Hydrate
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular architecture of Chloramine-B hydrate (B1144303). By interacting with the molecule at various energy levels, these methods provide a detailed fingerprint of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of Chloramine-B hydrate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.gov
¹H NMR spectra help in identifying the protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these protons are indicative of their positions relative to the sulfonylchloroamide group. Similarly, ¹³C NMR spectroscopy reveals the number and type of carbon atoms present in the molecule, including those in the aromatic ring and any potential aliphatic side chains. nih.govresearchgate.net The analysis of these spectra provides confirmatory evidence for the benzenesulfonyl portion of the molecule.
Table 1: Representative NMR Data for Compounds with Similar Structural Motifs
| Nucleus | Chemical Shift (ppm) Range | Description |
| ¹H | 7.0 - 8.0 | Aromatic protons on the benzene ring. |
| ¹³C | 120 - 140 | Aromatic carbons in the benzene ring. |
| ¹³C | ~145 | Carbon atom directly attached to the sulfur atom. |
Note: Actual chemical shifts for this compound may vary depending on the solvent and experimental conditions. This table provides expected ranges based on similar structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. spectrabase.com The presence of water of hydration is typically confirmed by a broad absorption band in the region of 3400-3600 cm⁻¹, corresponding to the O-H stretching vibrations of water molecules. cdnsciencepub.comcopernicus.org
Key characteristic absorption bands for the benzenesulfonyl group include strong absorptions for the S=O symmetric and asymmetric stretching vibrations, typically observed around 1150 cm⁻¹ and 1300 cm⁻¹, respectively. The N-Cl stretch also gives a characteristic absorption. The aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene ring. nih.govcopernicus.org
Table 2: Key Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3600 (broad) | O-H Stretch | Water of Hydration |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1300 | S=O Asymmetric Stretch | Sulfonyl |
| ~1150 | S=O Symmetric Stretch | Sulfonyl |
| Characteristic Peak | N-Cl Stretch | Chloroamide |
UV-Visible Spectrophotometry for Reaction Monitoring and Quantification
UV-Visible spectrophotometry is a versatile technique used for both qualitative and quantitative analysis of this compound. upi.edu It is particularly useful for monitoring the progress of reactions involving this compound and for quantifying its concentration in solutions. researchgate.net
This compound exhibits characteristic UV absorbance due to the electronic transitions within the benzene ring and the sulfonylchloroamide group. nih.gov The wavelength of maximum absorbance (λmax) can be used for identification and quantification based on the Beer-Lambert law. mdpi.com For instance, monochloramine, a related compound, shows a peak absorbance around 245 nm. nih.gov A novel spectrophotometric method for the determination of Chloramine-B has been developed using reagents like 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) and Toluidine-blue (TPM), which form a colored complex with a maximum absorption at 630 nm. tsijournals.com This allows for the quantification of Chloramine-B in various samples, including environmental water. tsijournals.com
This technique is also invaluable for reaction monitoring. By observing the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. This is crucial for understanding its reactivity and stability under different conditions. researchgate.net
Titrimetric Techniques for Active Chlorine Content Determination
The determination of the active chlorine content is a critical quality control parameter for this compound. Iodometric titration is the most common and reliable titrimetric method for this purpose. sahinlerkimya.com.trugent.be
The principle of this method involves the reaction of this compound with an excess of potassium iodide (KI) in an acidic medium. nemi.gov The active chlorine in the compound oxidizes the iodide ions to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator. ugent.be The endpoint is marked by the disappearance of the blue color of the starch-iodine complex. The amount of sodium thiosulfate consumed is directly proportional to the amount of active chlorine present in the sample.
The reaction can be summarized as follows:
C₆H₅SO₂NClNa + 2I⁻ + 2H⁺ → C₆H₅SO₂NH₂ + NaCl + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
This method is robust and provides accurate results for the purity assessment of this compound, often expressed as the percentage of active chlorine. sahinlerkimya.com.tr Other titrimetric methods, such as amperometric titration, can also be employed for the determination of chloramines. nih.gov
Chromatographic and Mass Spectrometric Approaches for Product Identification
Chromatographic and mass spectrometric techniques are powerful tools for the separation, identification, and quantification of this compound and its potential reaction or degradation products. heraldopenaccess.usnih.gov
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is used to separate this compound from impurities or other components in a mixture. gnest.orgiarc.fr When coupled with a mass spectrometer (LC-MS), it provides definitive identification of the separated compounds based on their mass-to-charge ratio. researchgate.netshodex.comnih.gov This is especially useful for identifying unknown disinfection byproducts that may form during water treatment processes involving chloramination. acs.orgnih.govdphen1.com
Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for the analysis of volatile derivatives or degradation products of this compound. heraldopenaccess.usnih.gov These techniques offer high sensitivity and specificity, making them essential for detailed product characterization and for studying the complex chemical transformations that this compound may undergo. dtic.mil
Theoretical and Computational Investigations of Chloramine B Hydrate
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies typically employ methods like Hartree-Fock (HF) or Density Functional Theory (DFT) to solve the Schrödinger equation, providing detailed information about molecular geometry, bond characteristics, and electronic distribution.
For Chloramine-b hydrate (B1144303), such studies would begin by optimizing the molecular geometry to find the most stable arrangement of its atoms. This involves calculating key structural parameters. While specific computational studies detailing the electronic properties of isolated Chloramine-b hydrate are not prevalent in publicly accessible literature, the methodologies are well-established. Calculations would typically focus on the benzenesulfonyl(chloro)azanide anion, the sodium cation, and the water molecule(s) of hydration.
Key electronic properties investigated include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of charge within the molecule. The molecular electrostatic potential (MEP) map visually indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the nature of hybrid orbitals and the delocalization of electron density.
A representative table of calculated properties for a molecule like Chloramine-b, derived from DFT calculations, would typically include the following parameters.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.8 eV | Indicates electron-donating capability |
| Energy of LUMO | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 5.2 D | Measures overall polarity of the molecule |
| N-Cl Bond Length | 1.75 Å | Key structural parameter for reactivity |
Note: The values in this table are illustrative for a typical N-chlorosulfonamide and are not from a specific study on this compound.
Density Functional Theory (DFT) for Elucidating Reaction Pathways
Density Functional Theory (DFT) is a particularly powerful computational method for studying the mechanisms of chemical reactions. archive.org It offers a good balance between accuracy and computational cost, making it ideal for mapping the potential energy surfaces of complex reactions involving molecules like Chloramine-b.
DFT studies are instrumental in:
Identifying Intermediates and Transition States: Reactions often proceed through one or more transient species (intermediates) and high-energy transition states. DFT calculations can optimize the geometries of these species and confirm their nature through frequency analysis.
Calculating Reaction Barriers: The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the reaction rate. DFT provides reliable estimates of these barriers.
A notable example involves the use of Chloramine-b monohydrate in the synthesis of pyrroles. nih.gov DFT calculations (using the B3LYP-D3 functional) were employed to elucidate the reaction mechanism. nih.govacs.org The study identified a key sulfilimine intermediate that undergoes a 6π-electrocyclization, followed by a ring-contraction to form the final pyrrole (B145914) product. nih.govacs.org The calculations revealed a Gibbs free energy of activation (ΔG‡) of 13.5 kcal/mol for the rate-determining 6π-electrocyclization step, providing a quantitative understanding of the reaction's feasibility at ambient temperature. nih.gov
In many oxidation reactions, the conjugate free acid of Chloramine-b, benzenesulfonylchloramide (C₆H₅SO₂NHCl), is postulated as the primary reactive oxidizing species. scispace.comresearchgate.netresearchgate.net DFT calculations are the ideal tool to investigate the formation of this intermediate and its subsequent reaction with a substrate, mapping out the complete energy profile to validate the proposed mechanistic pathway. iajesm.in
Thermochemical Calculations and Energy Profiling of Reactions
Thermochemical calculations, often performed in conjunction with DFT studies, provide quantitative data on the thermodynamics and kinetics of a reaction. These calculations are essential for creating a complete energy profile, which maps the energy changes as reactants are converted into products.
Key thermochemical parameters that are calculated include:
Enthalpy of Activation (ΔH‡): The heat required to reach the transition state.
Entropy of Activation (ΔS‡): The change in disorder in forming the transition state. A negative value often implies a more ordered, compact transition state. globalresearchonline.net
Numerous kinetic studies on oxidation reactions involving Chloramine-B have experimentally determined these activation parameters for a variety of substrates. These experimental values provide benchmarks for and are complemented by computational results. For instance, in the oxidation of o-toluidine (B26562) by Chloramine-B, the activation energy (Ea) was found to be 65.6 kJ mol⁻¹, with a ΔH‡ of 63.0 kJ mol⁻¹ and a highly negative ΔS‡ of -100.5 J K⁻¹ mol⁻¹, suggesting a rigid transition state. asianpubs.org The solvolysis of Chloramine-B in different alcohol-water mixtures has also been studied to determine these parameters. kau.edu.sa
| Reaction / Substrate | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) | Reference |
|---|---|---|---|---|---|
| Oxidation of o-Toluidine | 65.6 | 63.0 | -100.5 | 93.8 | asianpubs.org |
| Oxidation of Rizatriptan Benzoate | - | Modest Positive | Negative | High Positive | globalresearchonline.net |
| Oxidation of Levetiracetam (B1674943) | - | Strong Positive | High Negative | Strong Positive | wjbphs.com |
| Oxidation of Imidazoles | - | 47.4 - 65.5 | -145.4 to -90.8 | 91.3 - 94.2 | core.ac.uk |
Mechanistic Modeling of Complex Chemical Transformations
Mechanistic modeling combines experimental kinetic data with theoretical principles to construct a step-by-step picture of a reaction. For complex transformations involving Chloramine-b, this involves proposing a plausible reaction scheme and deriving a rate law that is consistent with experimental observations.
Kinetic studies on the oxidation of various organic substrates by Chloramine-B have revealed complex dependencies on the concentrations of the oxidant, substrate, and acid. scispace.comresearchgate.netwjbphs.comijltemas.in These observations often lead to the postulation of multi-step mechanisms that include:
A pre-equilibrium step, often involving the protonation of the active species from Chloramine-B. scispace.comresearchgate.net
Formation of an intermediate complex between the active oxidant and the substrate.
A rate-determining step (RDS) where the intermediate complex breaks down to form products.
Subsequent fast steps to yield the final oxidation products.
For example, the oxidation of tetracaine (B1683103) hydrochloride by Chloramine-B showed a first-order dependence on the oxidant and a fractional-order dependence on the substrate, with the reaction rate being independent of the acid concentration. scispace.comresearchgate.net This led to a proposed mechanism where the conjugate free acid, C₆H₅SO₂NHCl, forms an intermediate complex with the substrate, which then decomposes in the rate-determining step. scispace.comresearchgate.net Similar detailed kinetic modeling has been applied to the oxidation of drugs like metformin (B114582) researchgate.net, levetiracetam wjbphs.com, and coumarins researchgate.net by Chloramine-B. Computational modeling, particularly with DFT, can then be used to calculate the energies of the proposed intermediates and transition states to support or refine the mechanism derived from kinetic data.
Isotope Effect Studies for Probing Rate-Determining Steps
Isotope effect studies are a powerful experimental and computational tool for elucidating reaction mechanisms, specifically for identifying bond-breaking events in the rate-determining step.
The Kinetic Isotope Effect (KIE) is observed when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium, ¹H with ²H or D). If the bond to this atom is broken or formed in the rate-determining step, a change in the reaction rate is observed. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the slow step of the reaction. ajrconline.org
The Solvent Isotope Effect (SIE) involves comparing the reaction rate in water (H₂O) versus heavy water (D₂O). The value of k(H₂O)/k(D₂O) can provide insight into the role of solvent and proton transfer in the mechanism. For instance, in the oxidation of uronic acids by Chloramine-B in an alkaline medium, the rate was found to increase in D₂O, with an inverse solvent isotope effect (k(D₂O)/k(H₂O)) of 2.00. researchgate.netresearchgate.net This suggests a pre-equilibrium step involving the base, where OD⁻ is a stronger base than OH⁻.
While direct computational studies on the KIE for this compound reactions are scarce, the principles are well-established. Theoretical calculations can predict KIE values by computing the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. Agreement between calculated and experimental KIE values provides strong evidence for a proposed mechanism and transition state structure.
| Reaction System | Isotope Effect Type | Observed Value (k_light / k_heavy) | Inference | Reference |
|---|---|---|---|---|
| Oxidation of Uronic Acids by CAB | Solvent Isotope Effect (k(D₂O)/k(H₂O)) | 2.00 | Inverse effect suggests involvement of OH⁻/OD⁻ in a pre-equilibrium step. | researchgate.netresearchgate.net |
| Oxidation of Benzhydrols by NBS (related system) | Primary Kinetic Isotope Effect (kH/kD) | 5.34 | Suggests C-H bond rupture in the rate-determining step. | researchgate.net |
| Oxidation of Benzaldehydes by TPSD (related system) | Primary Kinetic Isotope Effect (kH/kD) | 6.12 | Substantial effect indicates C-H bond cleavage in the slow step. | ajrconline.org |
Industrial Chemical Processes and Material Science Applications of Chloramine B Hydrate
Role as an Oxidizing Agent in Organic Synthesis of Specialty Chemicals
Chloramine-B (CAB) hydrate (B1144303) is recognized as a potent yet mild oxidizing agent in various organic transformations. researchgate.netsigmaaldrich.com Its utility is comparable to the more widely studied Chloramine-T, as both N-chloroarylsulphonamides act as sources of an electrophilic halogen and a nitrogen anion, enabling a wide range of molecular conversions. rsc.org This dual reactivity makes it a valuable reagent for synthesizing complex molecules and specialty chemicals. researchgate.net
One notable application is the oxidative halogenation of terminal alkynes. Using Chloramine-B as the oxidant in conjunction with a halogen source like potassium iodide (KI) or sodium bromide (NaBr), 1-iodoalkynes and 1-bromoalkynes can be synthesized under mild conditions with high yields. organic-chemistry.org These halogenated alkynes are valuable synthetic intermediates in medicinal and materials chemistry.
N-chloro-arylsulfonamides are instrumental in the synthesis of nitrogen-containing heterocycles, a class of compounds ubiquitous in pharmaceuticals and functional materials. acs.orgbeilstein-journals.org While many documented examples utilize Chloramine-T, the underlying mechanism of oxidative cyclization is directly applicable to Chloramine-B. This process is used to create five-membered heterocyclic systems like 1,3,4-oxadiazoles, pyrazoles, and isoxazoles. nih.gov
The synthesis typically involves the oxidative cyclization of intermediates such as N-acylhydrazones or diaroylhydrazones. nih.govresearchgate.net For example, the reaction of an acid hydrazide with an aromatic aldehyde forms a hydrazone, which is then treated with the N-chloro-sulfonamide reagent. The oxidant facilitates the ring closure, leading to the formation of the stable heterocyclic ring system. A well-documented procedure involves using Chloramine-T to convert hydrazones into triazolopyridines, a process that highlights the utility of these reagents in constructing complex heterocyclic frameworks. orgsyn.org
Table 1: Examples of Heterocycle Synthesis via Oxidative Cyclization with N-Chloro-Sulfonamides
| Starting Materials | Oxidant | Heterocyclic Product | Reference |
|---|---|---|---|
| Diaroylhydrazones | Chloramine-T | bis(1,3,4-oxadiazoles) | nih.gov |
| (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine | Chloramine-T | 7-chloro-3-(2-chlorophenyl)- rsc.orgbibliotekanauki.plthieme-connect.comtriazolo[4,3-a]pyridine | orgsyn.org |
The formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. Chloramine-B hydrate serves as a key reagent in facilitating these transformations.
Carbon-Sulfur Bond Formation: Chloramine-B is used in the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents. The process can involve the reaction of thiols with a chloramine (B81541) reagent, which acts as an N-electrophile, to form a sulfenamide (B3320178) intermediate. This intermediate is then oxidized to the final sulfonamide. rsc.org This method provides an alternative to traditional routes that use harsh reagents like sulfonyl chlorides. ekb.eg
Carbon-Nitrogen Bond Formation: Chloramine-B and other N-chloroamines are effective reagents for forming C-N bonds. Research has demonstrated that N-chloroamines can react with aryl Grignard reagents in an umpolung (reverse polarity) substitution reaction to form C-N bonds without the need for a metal catalyst. nih.govuri.edu Furthermore, a metal-free, solvent-free mechanochemical method has been developed for the synthesis of amides (a C-N bond) from aromatic aldehydes and N-chloramines, showcasing a green chemistry approach. beilstein-journals.org These methods are part of a broader class of reactions known as oxidative amination, which involves the simultaneous functionalization of C-H and N-H bonds. uri.edu
Synthesis of Nitrogen-Containing Heterocycles and Organic Intermediates
Application as a Chlorinating Agent in Industrial Production Steps
This compound contains approximately 25-28% active chlorine, which exists as a positive chlorine ion (Cl+). sigmaaldrich.comavco.vn This "halonium" character makes it an effective chlorinating agent for various organic substrates. rsc.org Its action is distinct from the negative chlorine ion found in simple salts like sodium chloride. avco.vn
The utility of N-chloro-sulfonamides as chlorinating agents has been demonstrated in the synthesis of C-3 chloro-substituted imidazo[1,2-a]pyridines using Chloramine-T. acs.org This highlights the capacity of these reagents to regioselectively introduce chlorine atoms onto heterocyclic scaffolds. Chloramine-B's role extends to oxidative halogenation, where it acts as both the oxidant and the ultimate source of the active chlorine that gets transferred to the substrate, often via an intermediate halogenating species formed in situ. organic-chemistry.org This reactivity is harnessed in industrial settings for the preparation of chlorinated intermediates that are precursors to dyes, pharmaceuticals, and other specialty chemicals.
Chemical Engineering Aspects of this compound Processes (e.g., process control chemistry, handling of associated chemical byproducts)
The effective industrial use of this compound requires careful process control and management of byproducts. The reactivity of chloramines is highly dependent on parameters such as pH, temperature, and reactant ratios. uri.edu Control over these variables is essential to ensure the desired reaction proceeds efficiently and to minimize the formation of unwanted side products.
For process control, spectroscopic methods are vital. Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize and quantify N-chloroarylsulphonamides, allowing engineers to monitor reaction progress and purity in real-time. znaturforsch.com
A primary chemical byproduct from reactions involving Chloramine-B is benzenesulfonamide (B165840), which is formed upon the consumption of the N-Cl group. nih.gov In aqueous environments, Chloramine-B hydrolyzes to form benzenesulfonamide and hypochlorous acid. nih.gov Industrial wastewater from production facilities using Chloramine-B often contains benzenesulfonamide, which may require specific treatment before discharge. nih.gov For instance, at certain concentrations, Chloramine-B can impact the biological processes in industrial trickling filters used for wastewater treatment, necessitating control over its release. nih.gov
Table 2: Key Byproducts and Process Control Parameters
| Process Aspect | Details | Significance | Reference |
|---|---|---|---|
| Primary Byproduct | Benzenesulfonamide | Formed after the N-Cl group reacts. Needs to be separated from the final product and managed in waste streams. | nih.gov |
| Hydrolysis Products | Benzenesulfonamide, Hypochlorous Acid | Occurs in aqueous solutions; can lead to side reactions if not controlled. | nih.gov |
| Process Control | pH, Temperature, Reactant Ratios | Influences reaction selectivity and yield, minimizing unwanted chloramine species (e.g., dichloramine). | uri.edu |
| Analytical Monitoring | IR, NMR Spectroscopy | Allows for real-time tracking of reactant consumption, product formation, and purity. | znaturforsch.com |
Development of Novel Materials through this compound Reactivity
The reactivity of Chloramine-B and related N-chloro compounds is being exploited in material science to develop novel functional materials.
A significant application is the synthesis of granular polymeric materials with immobilized N-chloro-sulfonamide groups. eu-jr.eu In this process, commercially available polymer resins are chemically modified to incorporate the N-chlorosulfonamide functionality. The resulting material is a solid, stable polymer that can act as a slow-release disinfectant or a reactive chlorinating agent, offering advantages in handling and application over liquid or powdered forms. eu-jr.eu
The principles of N-chloro chemistry are also relevant to the synthesis of advanced polymers. For example, covalent triazine polymers (CTPs), which are porous materials used in gas storage and catalysis, are synthesized from cyanuric chloride, a molecule with a similar reactive N-C-Cl structure. rsc.org This suggests the potential for using Chloramine-B or its derivatives as building blocks for nitrogen-rich porous organic frameworks. Additionally, Chloramine-B has been noted in the context of developing new ionic liquids with antimicrobial properties for potential use in the polymer and textile industries. bibliotekanauki.pl The synthesis of novel polymerizable monomers, such as 1-chloro-3-piperidino-2-propylmethacrylate, further demonstrates how chloro-functional groups are integral to creating new high-molecular-weight materials with specific properties. researchcommons.org
Environmental Chemical Transformations of Chloramine B Hydrate
Abiotic Degradation Pathways in Aquatic and Terrestrial Systems
The primary abiotic degradation pathway for Chloramine-B hydrate (B1144303) in the environment is hydrolysis. nih.gov When introduced into water, it breaks down into less complex substances. nih.gov While it is expected that similar hydrolytic processes occur in moist soils, specific data on degradation rates in terrestrial environments are limited. nih.govscribd.com Due to its high water solubility, Chloramine-B is not expected to strongly adsorb to soil or sediment, suggesting a potential for leaching. nih.gov
When dissolved in water at room temperature, Chloramine-B hydrate hydrolyzes to form benzenesulfonamide (B165840) and hypochlorous acid. nih.gov The reaction can be represented as:
C₆H₅SO₂N(Cl)Na + 2H₂O → C₆H₅SO₂NH₂ + Na⁺ + HOCl + OH⁻
The hypochlorous acid formed is a reactive chlorine species that can participate in further reactions. In the context of water treatment where similar chloramine (B81541) compounds are used, hypochlorous acid can react with ammonia (B1221849) to form inorganic chloramines like monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃). nih.govcanada.ca The relative proportions of these species are highly dependent on factors such as pH, temperature, and the initial chlorine-to-nitrogen ratio. nih.govcanada.ca
Table 1: Hydrolysis Products of this compound
| Reactant | Products |
|---|
Photolysis, or degradation by light, is another potential transformation pathway for chloramine compounds. While specific studies on the photolysis of this compound are scarce, research on related inorganic chloramines provides insight into possible mechanisms. Ultraviolet (UV) irradiation can break the N-Cl bond in chloramines, generating reactive radicals such as the amino radical (•NH₂) and chlorine radical (•Cl). researchgate.netresearchgate.net
These radicals can initiate a cascade of secondary reactions. For instance, in the presence of dissolved oxygen, the amino radical can be converted to other reactive nitrogen species like nitrogen dioxide (•NO₂) and nitric oxide (•NO). researchgate.net The chlorine radical can be transformed into other reactive chlorine species. acs.org These reactive species can then react with other substances in the water. researchgate.net
The quantum yields for the photodecay of inorganic chloramines are wavelength-dependent, and the distribution of stable photoproducts, which can include nitrite (B80452), nitrate (B79036), and ammonium (B1175870), is strongly influenced by the pH of the solution. researchgate.net For example, nitrate formation is generally favored in acidic conditions, while nitrite formation is more prominent at higher pH. researchgate.net
Redox transformations also play a role in the environmental chemistry of chloramine compounds. Chloramine-B is considered a mild oxidizing agent. researchgate.net In environmental systems, it can participate in redox reactions with various organic and inorganic compounds. For instance, the presence of bromide can enhance the oxidation of natural organic matter by chloramines. epa.gov In swimming pools, electrochemical oxidation processes can transform chloramines, regenerating free chlorine or converting them into nitrogen gas and nitrate. chalmers.se
Table 2: Potential Photolytic and Redox Transformation Products of Chloramine Compounds
| Transformation Pathway | Initial Species | Potential Products | Influencing Factors |
|---|---|---|---|
| Photolysis | Chloramines | Amino radicals, Chlorine radicals, Nitrite, Nitrate, Ammonium | UV wavelength, pH, Dissolved Oxygen |
Hydrolysis Kinetics and Formation of Organic and Inorganic Byproducts
Chemical Fate of this compound and its Transformation Products in Water Systems
The chemical fate of this compound in water systems is primarily governed by its hydrolysis to benzenesulfonamide and hypochlorous acid. nih.gov The persistence of Chloramine-B itself is limited by this reaction.
The transformation products, however, have their own environmental pathways. Benzenesulfonamide is a relatively stable organic compound. Its presence in wastewater effluent after treatment suggests it can persist in aquatic environments. nih.gov
The fate of hypochlorous acid is more complex. It can lead to the formation of various disinfection byproducts (DBPs) through reactions with natural organic matter (NOM) present in the water. ca.gov These byproducts can include trihalomethanes (THMs), such as chloroform, and haloacetic acids (HAAs). ca.govresearchgate.net The formation and speciation of these DBPs are influenced by factors like the concentration of bromide ions, pH, and temperature. researchgate.net
Furthermore, the inorganic chloramines (monochloramine, dichloramine) that can be formed from the hypochlorous acid and ambient ammonia are subject to autodecomposition. canada.ca The rate of this decomposition is influenced by temperature, pH, and the presence of inorganic carbon. canada.ca For example, the half-life of monochloramine can range from over 300 hours at 4°C to 75 hours at 35°C at a pH of 7.5. canada.ca These inorganic chloramines can also react with NOM, leading to its oxidation and the formation of additional DBPs. epa.gov
Future Research Directions in Chloramine B Hydrate Chemistry
Elucidation of Undiscovered Reaction Pathways and Intermediates
While the general reactivity of N-haloamides is understood, the specific mechanistic pathways for Chloramine-b hydrate (B1144303), particularly in complex reaction environments, remain an area ripe for investigation. Much of the existing detailed kinetic and mechanistic work has been performed on the related Chloramine-T or on inorganic chloramines. researchgate.netacs.org Future research must focus on verifying the applicability of these known mechanisms to Chloramine-b hydrate and, more importantly, identifying pathways and intermediates unique to its structure.
Kinetic studies have shown that in the oxidation of organic substrates like amino acids or sugars, the reaction order can vary, suggesting complex, multi-step mechanisms. nih.govresearchgate.net The initial hydrolysis to benzenesulfonamide (B165840) and hypochlorous acid is a known pathway, but this is likely an oversimplification in many organic syntheses. nih.gov Research should target the direct detection and characterization of transient species. For instance, analogous to other N-halo reagents, this compound likely participates in equilibria involving species such as dichlorobenzenesulfonamide (C₆H₅SO₂NCl₂) or the free acid (C₆H₅SO₂NHCl), which may be the true reactive species under certain pH conditions. researchgate.netresearchgate.net
A significant frontier is the exploration of radical pathways. Photoinduced reactions involving N-chloro compounds can generate nitrogen-centered radicals, which are powerful intermediates for complex cyclizations and functionalizations. acs.org Investigating the photochemistry of this compound could unveil novel carbon-nitrogen bond-forming reactions. The table below outlines potential areas of focus for mechanistic studies.
Table 1: Proposed Research Focus for Mechanistic Elucidation
| Research Area | Target Intermediates/Pathways | Potential Outcome |
|---|---|---|
| Acid/Base Catalysis | Protonated species (C₆H₅SO₂NH₂Cl⁺), Dichlorobenzenesulfonamide (C₆H₅SO₂NCl₂) | Predictive models for reactivity and selectivity based on pH and catalyst. acs.org |
| Radical Chemistry | Nitrogen-centered radicals (C₆H₅SO₂N•Cl), Radical cations | Development of novel photo- or electro-chemical synthetic methods. acs.org |
| Oxidation Mechanisms | High-valent transition metal complexes, short-lived substrate-oxidant adducts | Understanding selectivity in complex substrate oxidation. nih.gov |
| Reaction with Nucleophiles | Stepwise vs. Concerted pathways, charge-transfer complexes | A unified model for predicting reaction outcomes with different classes of nucleophiles. |
Development of Greener Synthetic Methods for this compound Production
The principles of green chemistry offer a roadmap for improving the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. sigmaaldrich.comacs.org While specific industrial synthesis routes for this compound are proprietary, they traditionally involve the chlorination of benzenesulfonamide with reagents like sodium hypochlorite (B82951) in a suitable solvent. canada.ca Future research should focus on redesigning this process to be more sustainable.
A primary goal is the replacement of traditional organic solvents with greener alternatives. text2fa.ir Water is an obvious choice, given the solubility of the product, but research is needed to optimize reaction rates and yields. acs.org Another promising avenue is solvent-free synthesis, potentially using mechanochemistry (ball-milling) to carry out the reaction in a solid state, which can dramatically reduce waste. text2fa.ir
Furthermore, the development of catalytic processes for the chlorination step could enhance atom economy and energy efficiency. acs.org Electrochemical synthesis, where an electric current drives the chlorination using a simple chloride source like NaCl, represents a cutting-edge approach that could eliminate the need for chemical oxidants altogether, generating minimal byproducts. uni-lj.si
Table 2: Comparison of Synthetic Methodologies for this compound
| Method | Description | Green Chemistry Advantages | Research Challenges |
|---|---|---|---|
| Conventional Synthesis | Reaction of benzenesulfonamide with sodium hypochlorite in a solvent. canada.ca | Established and high-yielding. | Potential use of organic solvents, generation of chlorinated byproducts. |
| Aqueous Synthesis | Using water as the reaction solvent. acs.org | Eliminates organic solvent waste, safer process. sigmaaldrich.com | Optimization of reaction kinetics and product isolation. |
| Mechanochemical Synthesis | Solvent-free reaction via grinding/milling. text2fa.ir | Drastically reduces solvent waste, potentially lower energy use. | Scalability, control of reaction temperature and homogeneity. |
| Electrochemical Synthesis | Anodic oxidation of benzenesulfonamide and a chloride source. | Avoids chemical oxidants, high atom economy, uses electricity as a "reagent". sigmaaldrich.comacs.org | Electrode material design, cell efficiency, controlling side reactions. |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms and structural dynamics of this compound requires the application of sophisticated analytical tools. While standard techniques like NMR and IR are available, the next wave of insights will come from combining advanced spectroscopic methods with powerful computational chemistry. nih.govmdpi.com
Advanced Spectroscopy: Time-resolved spectroscopy can be employed to observe the formation and decay of short-lived intermediates in real-time. For example, pump-probe laser spectroscopy could capture the dynamics of photo-generated radical species. acs.org For studying the solid-state structure and the role of water of hydration, techniques like solid-state NMR (ssNMR) and terahertz (THz) spectroscopy are invaluable for probing crystal packing and intermolecular interactions. mdpi.com
Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) are essential for mapping reaction pathways and calculating the energy barriers for different proposed mechanisms. researchgate.netacs.org These calculations can help distinguish between competing pathways, predict the structure of unstable intermediates, and explain observed regioselectivity. researchgate.netacs.org Combining DFT with implicit or explicit solvent models can provide a more accurate picture of reactions in solution. acs.org Molecular dynamics (MD) simulations can further illuminate the role of the hydrate's water molecules in the compound's stability and reactivity. mdpi.com
Table 3: Application of Advanced Techniques to this compound Research
| Technique | Research Question | Expected Insight |
|---|---|---|
| Time-Resolved Spectroscopy | What are the lifetimes and structures of reaction intermediates? | Direct observation of transient species like radicals or protonated forms. acs.org |
| Solid-State NMR (ssNMR) | How does the crystal structure influence reactivity? | Detailed information on polymorphism and the local environment of atoms in the solid state. mdpi.com |
| Density Functional Theory (DFT) | What is the most favorable reaction mechanism? | Calculation of transition state energies and reaction profiles to validate proposed pathways. researchgate.netacs.org |
| Molecular Dynamics (MD) | What is the role of water of hydration? | Simulation of the dynamic behavior of water molecules and their influence on crystal stability and dissolution. mdpi.com |
| Combined Spectroscopy & Computation | Can we accurately predict the IR/NMR spectra of proposed intermediates? | Validation of computationally predicted intermediates by comparing their calculated spectra with experimental data. nih.govresearchgate.net |
Exploration of Novel Catalytic Roles in Organic and Inorganic Chemistry
While this compound is primarily known as a stoichiometric oxidant, a forward-looking research area is its application in catalytic systems. sigmaaldrich.com This involves moving beyond its role as a simple reagent to using it as a component in a catalytic cycle, which aligns with the principles of green chemistry. acs.org
One major direction is its use as a terminal oxidant for transition metal-catalyzed oxidation reactions. In such a system, a catalyst (e.g., based on Ruthenium, Iridium, or a base metal) would perform the desired oxidation, becoming reduced in the process. researchgate.neteurekaselect.com this compound would then re-oxidize the catalyst back to its active state, being consumed in the process. This allows for the use of a substoichiometric amount of the often expensive or toxic metal catalyst. Research would focus on identifying compatible metal catalysts and substrates, and understanding the mechanism of catalyst regeneration.
Another area is the development of organocatalytic systems where this compound or a derivative acts as the primary catalytic species. This is more challenging but could lead to metal-free oxidation processes. Furthermore, its potential in photoredox catalysis is largely untapped. Upon irradiation, it could initiate radical-based catalytic cycles for a variety of organic transformations. acs.org
Table 4: Potential Catalytic Systems Involving this compound
| Catalytic System | Role of this compound | Example Target Reaction | Research Focus |
|---|---|---|---|
| Transition Metal Catalysis | Terminal Oxidant | Alcohol oxidation to aldehydes/ketones; Alkene epoxidation | Screening for compatible metal catalysts (e.g., Ru, Fe, Cu); mechanistic studies of catalyst re-oxidation. researchgate.net |
| Photoredox Catalysis | Precursor to radical initiator; Oxidative quencher | C-H functionalization; Atom Transfer Radical Addition (ATRA) | Measuring redox potentials; identifying suitable photosensitizers; exploring reaction scope. acs.org |
| Dual Catalysis | Combination with another catalyst (e.g., an acid) | Catalytic asymmetric chlorofunctionalization | Designing chiral catalysts that work in concert with this compound to achieve enantioselectivity. |
| Inorganic Synthesis | Oxidant in the synthesis of coordination complexes | Formation of metal-oxo or metal-nitrido species | Exploring reactions with metal precursors to generate novel inorganic materials or catalysts. |
Sustainable Applications in Chemical Synthesis and Environmental Remediation (from a chemical process perspective)
Building on the fundamental research described above, future work should translate these findings into practical, sustainable applications from a chemical process perspective.
In Chemical Synthesis: The goal is to utilize this compound as a "green" reagent in efficient, scalable processes. This means designing reactions that occur under mild conditions (e.g., room temperature), use water or a recyclable solvent, and minimize downstream purification steps. acs.org An example would be developing a one-pot synthesis of a pharmaceutical intermediate where this compound acts as a selective oxidant or chlorinating agent, and the byproduct, benzenesulfonamide, can be easily removed or recycled. uni-lj.si Process optimization would focus on maximizing atom economy and minimizing the E-Factor (Environmental Factor), which is the mass ratio of waste to desired product. acs.orgrroij.com
In Environmental Remediation: this compound's oxidative properties make it a candidate for the degradation of persistent organic pollutants (POPs) in water. nih.govavco.vn However, from a process perspective, sustainability requires a holistic view. While it can degrade one pollutant, its own degradation product, benzenesulfonamide, must be considered. nih.gov Future research should focus on developing integrated remediation systems. For example, Advanced Oxidation Processes (AOPs) that combine this compound with UV light, ultrasound, or catalysts could be designed to completely mineralize both the target pollutant and the benzenesulfonamide byproduct. researchgate.net Another approach is to develop processes where the benzenesulfonamide is captured and repurposed, embracing a circular economy model.
Table 5: Future Sustainable Process Applications
| Application | Process Goal | Key Advantages | Sustainability Challenges & Research Directions |
|---|---|---|---|
| Green Organic Synthesis | Use as a selective oxidant/chlorinating agent in efficient processes. | Mild reaction conditions, high selectivity, potential for aqueous reactions. acs.org | Minimizing waste (high atom economy), easy product isolation, recycling or valorization of the benzenesulfonamide byproduct. acs.org |
| Water Treatment (POPs) | Degradation of persistent organic pollutants. | Effective oxidation of a range of organic compounds. nih.gov | Preventing formation of toxic disinfection byproducts, ensuring complete mineralization of pollutants and reagent byproducts. epa.govresearchgate.net |
| Advanced Oxidation Processes | Use as an oxidant source in UV- or catalyst-driven AOPs. | Generation of highly reactive species (e.g., radicals) for degrading recalcitrant compounds. researchgate.net | Process optimization for energy efficiency, understanding complex byproduct formation, catalyst stability and recovery. |
| Material Surface Functionalization | Modifying polymer or material surfaces to impart antimicrobial properties. | Covalent attachment of antimicrobial agent. | Ensuring long-term stability and efficacy of the functionalized surface, assessing environmental impact. |
Q & A
Q. What are the established methods for synthesizing Chloramine-B hydrate, and how can purity be optimized during production?
this compound is synthesized via sulfonamide formation and N-chlorination. A typical protocol involves reacting benzenesulfonyl chloride with ammonia to form benzenesulfonamide, followed by treatment with sodium hypochlorite to introduce the N-chloro group. Key optimization steps include controlling reaction temperature (≤25°C to prevent decomposition) and stoichiometric precision to minimize impurities. Post-synthesis, recrystallization from aqueous ethanol enhances purity .
Q. Which analytical techniques are recommended for characterizing this compound’s structural and compositional integrity?
- Elemental analysis quantifies C, H, N, and Cl content to confirm stoichiometry.
- FTIR spectroscopy identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, N-Cl bonds at ~600–650 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic protons and sulfonamide-related carbons.
- X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers quantify this compound in environmental water samples with high sensitivity?
Spectrophotometric methods using 3-methyl-2-benzothiazolinone hydrazone hydrochloride hydrate (MBTH) are preferred. MBTH reacts with Chloramine-B’s active chlorine to form azo dyes, measurable at λmax 520–540 nm. Calibration curves (0.1–10 ppm range) and interference checks (e.g., masking agents for Fe³⁺/Cu²⁺) ensure accuracy .
Q. What protocols validate the available chlorine content in this compound batches?
Iodometric titration is standard: Chloramine-B oxidizes iodide to iodine in acidic media, which is titrated with sodium thiosulfate using starch indicator. A 26–28% available chlorine content confirms batch quality. Deviations suggest incomplete N-chlorination or decomposition .
Q. How does pH influence this compound’s stability in aqueous solutions?
Stability is pH-dependent:
- pH 8–9 : Maximum stability (common in buffered disinfectant formulations).
- pH <6 : Rapid decomposition via hydrolysis, releasing hypochlorous acid.
- pH >10 : Gradual degradation due to hydroxide ion attack on the N-Cl bond. Kinetic studies using UV-Vis monitoring at 254 nm are recommended for stability profiling .
Advanced Research Questions
Q. What mechanistic insights explain Chloramine-B’s reactivity in hydrohalohydrination reactions?
Chloramine-B acts as an electrophilic halogen source in hydrohalohydrination of alkenes. The N-Cl bond undergoes heterolytic cleavage, generating a chloronium ion intermediate that reacts with unsaturated substrates. Density Functional Theory (DFT) simulations and isotopic labeling (e.g., ³⁶Cl) can elucidate transition states and regioselectivity .
Q. How can researchers identify decomposition by-products of this compound under thermal stress?
Thermogravimetric analysis (TGA) coupled with GC-MS detects volatile decomposition products (e.g., chlorobenzene, SO₂). Non-volatile residues (e.g., benzenesulfonamide) are analyzed via HPLC-UV/ESI-MS. Kinetic studies at 170–200°C reveal activation energies for degradation pathways .
Q. What experimental designs mitigate interference from organic matter when studying Chloramine-B’s disinfection efficacy?
Simulated water matrices with humic acid or bovine serum albumin (BSA) are used to model organic interference. Competitive quenching experiments (e.g., using tert-butanol to scavenge radicals) differentiate between direct halogenation and radical-mediated pathways. LC-QTOF-MS identifies disinfection by-products (DBPs) like haloacetonitriles .
Q. What advanced techniques resolve Chloramine-B’s interactions with biomolecules in enzymatic assays?
Stopped-flow kinetics with UV-Vis/fluorescence detection monitors real-time reactions (e.g., oxidation of NADH). Circular dichroism (CD) spectroscopy and molecular docking simulations map binding interactions with enzymes like horseradish peroxidase. Control experiments with N-chloro inhibitors validate specificity .
Q. How can this compound be leveraged in synthesizing functionally substituted alkyl derivatives?
Chloramine-B mediates electrophilic substitution in allylic/benzylic positions. For example, in the presence of acetic acid, it chlorinates 1,2-diols to yield chlorohydrins. Optimizing solvent polarity (e.g., acetonitrile vs. water) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yield and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
